1-(tert-Butyl)-3-vinylbenzene
Overview
Description
1-(tert-Butyl)-3-vinylbenzene is an organic compound that belongs to the family of styrene derivatives It is characterized by the presence of a tert-butyl group attached to the benzene ring of styrene at the meta position
Scientific Research Applications
1-(tert-Butyl)-3-vinylbenzene has a wide range of applications in scientific research:
Mechanism of Action
Future Directions
The future directions of 3-Tert-butylstyrene research involve its potential applications in biomedical fields . For instance, sulfonated films of 3-Tert-butylstyrene were found to be free of cytotoxicity and platelet-compatible, making them potential candidates in biomedical film applications such as wound dressings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-3-vinylbenzene can be synthesized through several methods, including Friedel-Crafts alkylation and anionic polymerization. In the Friedel-Crafts alkylation method, tert-butyl chloride reacts with styrene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under mild conditions and yields 3-tert-butylstyrene as the primary product .
Industrial Production Methods: Industrial production of 3-tert-butylstyrene often involves the use of high internal phase emulsion (HIPE) polymerization techniques. This method allows for the production of porous poly(4-tert-butylstyrene-co-divinylbenzene) materials, which are used in various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert 3-tert-butylstyrene to its saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride.
Major Products Formed:
Oxidation: 3-tert-butylbenzaldehyde or 3-tert-butylbenzoic acid.
Reduction: 3-tert-butylethylbenzene.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Styrene: The parent compound of 3-tert-butylstyrene, used widely in the production of polystyrene.
4-tert-butylstyrene: Another derivative with the tert-butyl group at the para position, used in similar applications.
1,3-Butadiene: A conjugated diene used in the production of synthetic rubber and other polymers.
Uniqueness: 1-(tert-Butyl)-3-vinylbenzene is unique due to the position of the tert-butyl group, which affects its reactivity and the properties of the polymers formed. This positional isomerism allows for the fine-tuning of polymer characteristics, making it valuable in specialized applications.
Properties
IUPAC Name |
1-tert-butyl-3-ethenylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-5-10-7-6-8-11(9-10)12(2,3)4/h5-9H,1H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSKIVCCLIQXFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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